molecular formula C15H12ClF4NO3S B2559627 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1351642-47-1

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2559627
CAS No.: 1351642-47-1
M. Wt: 397.77
InChI Key: MXXALZLDOTWRBU-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClF4NO3S and its molecular weight is 397.77. The purity is usually 95%.
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Biochemical Analysis

Biological Activity

3-Chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide, often referred to by its chemical structure, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H12ClF3N2O3S
  • Molecular Weight : 362.76 g/mol
  • CAS Number : 353292-92-9

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes such as cholinesterases and cyclooxygenase (COX). For instance, halogenated derivatives often exhibit enhanced interactions due to electron-withdrawing effects, which can stabilize enzyme-ligand complexes .
  • Antioxidant Activity : The presence of trifluoromethyl groups has been linked to increased free radical scavenging abilities. This is crucial in mitigating oxidative stress-related cellular damage .
  • Cytotoxicity : Studies have indicated that certain derivatives of sulfonamide compounds exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The specific mechanisms may involve apoptosis induction and cell cycle arrest .

Biological Activity Overview

Here is a summary of the biological activities associated with this compound and its analogs:

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AChE Inhibition3-Chloro-4-fluoro19.2
BChE Inhibition3-Chloro-4-fluoro13.2
Cytotoxicity (MCF-7)Various DerivativesVariable
Antioxidant ActivityTrifluoromethyl DerivativesModerate

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition with IC50 values indicating moderate potency against these enzymes. The structural modifications, particularly the presence of halogen atoms, were found to enhance inhibitory activity.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Research involving the cytotoxicity of sulfonamide derivatives showed that specific analogs exhibited substantial growth inhibition in MCF-7 cells. The study highlighted that the mechanism involved apoptosis and was influenced by the compound's ability to induce oxidative stress within the cells.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Solubility : Moderate aqueous solubility was noted at pH 7.4.
  • Permeability : Caco-2 permeability assays indicated that the compound is likely brain penetrable, which is vital for central nervous system-targeted therapies.
  • Stability : The compound showed good stability in human plasma over a period of two hours post-administration .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4NO3S/c16-12-7-11(5-6-13(12)17)25(23,24)21-8-14(22)9-1-3-10(4-2-9)15(18,19)20/h1-7,14,21-22H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXALZLDOTWRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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